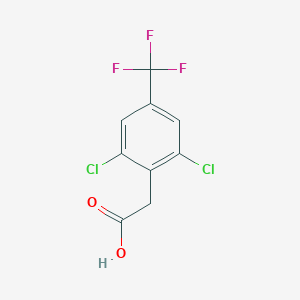

2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid

Description

Properties

IUPAC Name |

2-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2F3O2/c10-6-1-4(9(12,13)14)2-7(11)5(6)3-8(15)16/h1-2H,3H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIZNOWEWCGVKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)CC(=O)O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371666 | |

| Record name | [2,6-Dichloro-4-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132992-36-0 | |

| Record name | [2,6-Dichloro-4-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid, a key intermediate in the development of various biologically active molecules. This document outlines a probable synthetic pathway, detailed experimental protocols for analogous reactions, and a summary of its physicochemical and predicted spectral properties.

Physicochemical Properties

This compound is a solid organic compound. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₉H₅Cl₂F₃O₂ |

| Molecular Weight | 273.04 g/mol |

| Appearance | Solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane (predicted) |

Proposed Synthesis Pathway

A plausible and efficient synthetic route to this compound commences with the commercially available 2,6-dichloro-4-(trifluoromethyl)aniline. The synthesis involves two primary steps: a Sandmeyer reaction to introduce a cyano group, forming 2,6-dichloro-4-(trifluoromethyl)benzonitrile, followed by the hydrolysis of the nitrile to the desired carboxylic acid.

Experimental Protocols

The following are detailed, generalized experimental protocols for the key transformations in the proposed synthesis. These protocols are based on established procedures for similar substrates and may require optimization for the specific synthesis of this compound.

Step 1: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile (Sandmeyer Reaction)

The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl nitrile via a diazonium salt intermediate.[1][2][3][4][5]

Materials:

-

2,6-dichloro-4-(trifluoromethyl)aniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN)

-

Deionized water

-

Organic solvent (e.g., dichloromethane or diethyl ether)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying

-

Ice

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer, dissolve 2,6-dichloro-4-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate, larger flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Foaming and gas evolution (N₂) will occur.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Extract the product from the reaction mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Combine the organic layers and wash them sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 2,6-dichloro-4-(trifluoromethyl)benzonitrile.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

-

Step 2: Hydrolysis of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile

The hydrolysis of the benzonitrile to the corresponding carboxylic acid can be achieved under acidic or basic conditions.[6][7][8][9][10][11] Acid-catalyzed hydrolysis is often preferred for its straightforward work-up.[9]

Materials:

-

2,6-dichloro-4-(trifluoromethyl)benzonitrile

-

Concentrated Sulfuric acid (H₂SO₄)

-

Deionized water

-

Ice

-

Suitable solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

-

Hydrolysis:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dichloro-4-(trifluoromethyl)benzonitrile with a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Continue heating until the starting nitrile is no longer detectable by TLC.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture into a beaker containing ice and water to precipitate the crude this compound.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove any residual acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.

-

Characterization

Due to the lack of publicly available experimental spectra for this compound, the following characterization data is predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

The proton NMR spectrum is expected to be relatively simple.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.7 | Singlet | 2H | Aromatic C-H |

| ~4.0 | Singlet | 2H | -CH₂- |

¹³C NMR (Predicted):

The carbon NMR spectrum will provide more detailed structural information.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | -COOH |

| ~138 | Aromatic C-Cl |

| ~133 (q, J ≈ 30 Hz) | Aromatic C-CF₃ |

| ~130 | Aromatic C-H |

| ~125 (q, J ≈ 270 Hz) | -CF₃ |

| ~122 | Aromatic C-CH₂ |

| ~40 | -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the substituted benzene ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic ring) |

| 1100-1400 | Strong | C-F stretch (trifluoromethyl group) |

| 700-850 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 272/274/276 | [M]⁺• (Molecular ion peak with isotopic pattern for two chlorine atoms) |

| 227/229/231 | [M - COOH]⁺ |

| 192/194 | [M - COOH - Cl]⁺ |

Safety Information

-

2,6-Dichloro-4-(trifluoromethyl)aniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.

-

Sodium Nitrite: Oxidizing solid. Toxic if swallowed.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

-

Copper(I) Cyanide and Potassium Cyanide: Highly toxic. Fatal if swallowed, in contact with skin, or if inhaled.

-

Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage.

All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

This technical guide provides a framework for the synthesis and characterization of this compound. Researchers should consult relevant literature and perform appropriate risk assessments before undertaking any experimental work.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Hydrolysis of para‐substituted benzonitriles in water | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. View of Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1 oC. | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

Physicochemical Properties of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid (CAS No. 132992-36-0). Due to the limited availability of experimental data for this specific compound, this guide also includes data for structurally similar molecules, 4-(Trifluoromethyl)phenylacetic acid and 2,6-Dichlorophenylacetic acid, to offer a comparative context. Furthermore, detailed, generalized experimental protocols for determining key physicochemical parameters are provided to aid in further research.

Core Physicochemical Data

The following table summarizes the available and predicted physicochemical data for this compound. It is critical to note that many of these values are computational predictions and await experimental verification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₅Cl₂F₃O₂ | - |

| Molecular Weight | 273.04 g/mol | - |

| Boiling Point | 299.8 °C at 760 mmHg | Predicted |

| Flash Point | 135.1 °C | Predicted |

| pKa | Not available | - |

| Aqueous Solubility | Not available | - |

| LogP | Not available | - |

Comparative Physicochemical Data

To provide a frame of reference, the experimental physicochemical properties of two structurally related compounds are presented below. These molecules share key functional groups and structural motifs with the target compound and can offer insights into its expected behavior.

Table 2: Physicochemical Properties of Structurally Similar Compounds

| Property | 4-(Trifluoromethyl)phenylacetic acid | 2,6-Dichlorophenylacetic acid |

| CAS Number | 32857-62-8 | 6575-24-2 |

| Molecular Formula | C₉H₇F₃O₂ | C₈H₆Cl₂O₂ |

| Molecular Weight | 204.15 g/mol | 205.04 g/mol |

| Melting Point | 82-85 °C[1][2][3][4] | 158-161 °C |

| pKa | 4.01 ± 0.10 (Predicted)[3] | Not available |

| LogP | Not available | 2.6[5] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure compound, this range is typically narrow.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug development, influencing absorption and distribution.

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of the solid compound is added to a known volume of purified water or a buffer solution of a specific pH in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of the acidic compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low water solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH of the solution is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Partition Coefficient (LogP)

The partition coefficient (LogP) describes the lipophilicity of a compound and its distribution between an oily and an aqueous phase.

Methodology: Shake-Flask Method

-

Phase Preparation: Two immiscible solvents, typically n-octanol (representing the lipid phase) and water or a buffer (representing the aqueous phase), are pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two layers.

-

Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy). The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

The following diagrams illustrate a generalized workflow for the determination of physicochemical properties.

Caption: General workflow for physicochemical property determination.

This guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate further investigation into the properties and potential applications of this compound. It is strongly recommended that the predicted values be confirmed through experimental validation.

References

- 1. 4-(三氟甲基)苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. 4-(三氟甲基)苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 32857-62-8 CAS MSDS (4-(Trifluoromethyl)phenylacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-(Trifluoromethyl)phenylacetic acid 97 32857-62-8 [sigmaaldrich.com]

- 5. 2,6-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 81058 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid. Due to a lack of publicly available experimental spectra for this specific molecule, this guide leverages data from structurally similar compounds and predictive spectroscopic analysis to offer a comprehensive characterization profile. This information is intended to assist researchers in the identification and confirmation of this compound in synthesis and drug development workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of substituent effects on the phenylacetic acid scaffold.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet, broad | 1H | -COOH |

| ~7.65 | Singlet | 2H | Ar-H |

| ~3.80 | Singlet | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | -COOH |

| ~138 | Ar-C (C-Cl) |

| ~133 (q, J ≈ 30 Hz) | Ar-C (C-CF₃) |

| ~131 | Ar-C (C-H) |

| ~128 | Ar-C (C-CH₂) |

| ~123 (q, J ≈ 272 Hz) | -CF₃ |

| ~40 | -CH₂- |

Table 3: Predicted IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1450, ~1580 | Medium-Weak | C=C stretch (Aromatic ring) |

| 1100-1300 | Strong | C-F stretch (Trifluoromethyl) |

| ~800 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 272/274/276 | High | [M]⁺ (isotopic pattern for 2 Cl) |

| 227/229/231 | Medium | [M-COOH]⁺ |

| 192/194 | Medium | [M-COOH-Cl]⁺ |

Experimental Protocols

While specific protocols for this compound are not available, the following general procedures are standard for the spectroscopic analysis of a solid organic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Perform a background scan prior to sample analysis.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, derivatization (e.g., silylation) of the carboxylic acid may be necessary.

-

Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

EI-MS Parameters:

-

Ionization energy: 70 eV.

-

Mass range: m/z 50-500.

-

Source temperature: 200-250 °C.

-

Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization and structure confirmation of a synthesized compound like this compound.

Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structure Confirmation.

Unveiling the Biological Potential of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid represent a class of compounds with significant potential in medicinal chemistry. The presence of a dichlorinated phenyl ring coupled with a trifluoromethyl group suggests the likelihood of these molecules exhibiting a range of biological activities. This technical guide consolidates available research to provide an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of these derivatives, with a primary focus on their prospective anti-inflammatory and anticancer properties. While direct and extensive studies on this specific scaffold are emerging, this guide draws upon data from structurally analogous compounds to build a predictive framework for their biological activities.

Anti-inflammatory Activity

The structural features of this compound derivatives bear a resemblance to known non-steroidal anti-inflammatory drugs (NSAIDs). The dichlorophenylacetic acid moiety is a core component of the widely used NSAID, diclofenac. Research into derivatives of the structurally similar 2-[(2,6-dichloroanilino)phenyl]acetic acid has demonstrated significant anti-inflammatory, analgesic, and ulcerogenic activities. These findings suggest that derivatives of this compound could also modulate inflammatory pathways.

A key mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation. The structural characteristics of the target compounds make them promising candidates for COX-2 inhibition.

Potential Signaling Pathway: NF-κB Inhibition

A central pathway in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding inflammatory cytokines, chemokines, and other mediators. It is plausible that derivatives of this compound could exert their anti-inflammatory effects by interfering with this pathway.

The Latent Agrochemical Potential of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

This technical guide explores the potential applications of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid in the agrochemical sector. While direct research on this specific molecule as an active ingredient is limited, its structural motifs—a halogenated phenyl ring and a trifluoromethyl group—are hallmarks of numerous commercially successful pesticides. This document synthesizes information on structurally related compounds to infer potential herbicidal and plant growth-regulating properties, outlines plausible synthetic routes and experimental evaluation protocols, and hypothesizes potential mechanisms of action. This guide serves as a foundational resource to stimulate further investigation into this promising, yet under-explored, chemical entity.

Introduction

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Phenylacetic acid derivatives have long been recognized for their biological activity, with notable examples including the synthetic auxin herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in agrochemical design, often enhancing metabolic stability, binding affinity, and overall efficacy of active ingredients. The subject of this guide, this compound, combines these key structural features, suggesting a high probability of valuable biological activity.

While direct literature on the agrochemical applications of this compound is sparse, the broader family of compounds containing the 2,6-dichloro-4-(trifluoromethyl)phenyl moiety serves as crucial intermediates in the synthesis of a variety of pesticides. This suggests that the core structure is recognized for its contribution to bioactivity. This guide will, therefore, draw inferences from analogous compounds to build a case for the dedicated investigation of this compound as a potential agrochemical candidate.

Synthesis and Chemical Properties

The synthesis of this compound can be approached through several established organic chemistry routes. A plausible and commonly employed method involves the chlorination and subsequent functionalization of a suitable starting material.

General Synthesis Route

A likely synthetic pathway would start from p-Chlorobenzotrifluoride, a readily available industrial chemical. The synthesis can be conceptualized in the following stages:

-

Halogenation: The initial step would involve the chlorination of p-Chlorobenzotrifluoride to introduce a second chlorine atom onto the phenyl ring, yielding 3,4-Dichlorobenzotrifluoride.

-

Ammoniation: The resulting dichlorinated compound can undergo ammoniation to produce 2,6-dichloro-4-trifluoromethyl-aniline, a key intermediate in the synthesis of various pesticides, including the insecticide Fipronil.[1]

-

Conversion to Phenylacetic Acid: The aniline can then be converted to the corresponding phenylacetic acid derivative through a series of reactions, potentially involving diazotization followed by a Sandmeyer-type reaction to introduce a cyanomethyl group, which is then hydrolyzed to the carboxylic acid.

A simplified, hypothetical workflow for the synthesis is presented below.

References

In-Depth Technical Guide: The Mechanism of Action of Trifluoromethyl-Containing Phenylacetic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethyl-containing phenylacetic acids represent a significant class of compounds in medicinal chemistry, primarily recognized for their potent anti-inflammatory and analgesic properties. The introduction of a trifluoromethyl (-CF3) group onto the phenylacetic acid scaffold profoundly influences the molecule's physicochemical and pharmacological characteristics. This guide delves into the core mechanism of action of these compounds, focusing on their interaction with key biological targets, the resultant effects on signaling pathways, and the structure-activity relationships that govern their efficacy. Quantitative data on their inhibitory activities are presented, alongside detailed experimental protocols for their evaluation.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The principal mechanism underlying the anti-inflammatory effects of trifluoromethyl-containing phenylacetic acids is the inhibition of cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two primary isoforms of this enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological functions, including gastric cytoprotection, regulation of renal blood flow, and platelet aggregation.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate inflammatory responses.

By inhibiting COX enzymes, trifluoromethyl-containing phenylacetic acids reduce the synthesis of prostaglandins, thereby alleviating the symptoms of inflammation. The trifluoromethyl group often enhances the potency and can influence the selectivity of these compounds for COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Signaling Pathway: The Arachidonic Acid Cascade

The anti-inflammatory action of trifluoromethyl-containing phenylacetic acids is best understood through their intervention in the arachidonic acid signaling cascade. The following diagram illustrates this pathway and the point of inhibition.

Secondary Mechanism of Action: Modulation of Ion Channels

Certain trifluoromethyl-containing phenylacetic acid derivatives, notably those with a fenamate-like structure such as flufenamic acid, exhibit a secondary mechanism of action through the modulation of ion channels. This activity can contribute to their analgesic and other pharmacological effects. These compounds have been shown to affect a variety of ion channels, including:

-

Non-selective cation channels

-

Chloride channels

-

Voltage-gated sodium channels

-

Potassium channels

The modulation of these channels can alter cellular excitability and signal transduction in various tissues, including neurons, which can contribute to pain relief.

Logical Relationship: Dual Mechanism of Action

The following diagram illustrates the dual mechanism of action observed with some trifluoromethyl-containing phenylacetic acid derivatives.

Quantitative Data on COX Inhibition

The inhibitory potency of trifluoromethyl-containing phenylacetic acids and their derivatives against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative data for some compounds from this class and related structures.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 2-(3-Trifluoromethylphenyl)amino-3-pyridinecarboxylic acid (Niflumic acid) | ~2.1 mM (EC50 for Slo2.1 activation) | - | - | [1] |

| 2-[3-(Trifluoromethyl)anilino]benzoic acid (Flufenamic acid) | ~1.4 mM (EC50 for Slo2.1 activation) | - | - | [1] |

| 4e (an oxindole derivative with a trifluoromethylphenyl moiety) | - | 2.35 | - | [2] |

| 9h (an oxindole derivative with a trifluoromethylphenyl moiety) | - | 2.422 | - | [2] |

| 9i (an oxindole derivative with a trifluoromethylphenyl moiety) | - | 3.34 | - | [2] |

| 3b (a trifluoromethyl-pyrazole-carboxamide) | 0.46 | 3.82 | 8.30 | [1] |

| 3g (a trifluoromethyl-pyrazole-carboxamide) | 4.45 | 2.65 | 0.59 | [1] |

Experimental Protocols

The evaluation of the mechanism of action of trifluoromethyl-containing phenylacetic acids involves a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the inhibitory activity of test compounds against purified COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. This assay utilizes a fluorometric probe that is oxidized during the peroxidase reaction to produce a fluorescent product.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

Arachidonic acid (substrate)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Heme

-

ADHP solution

-

Enzyme (COX-1 or COX-2)

-

Test compound at various concentrations (or solvent for control wells).

-

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid solution to all wells to start the reaction.

-

Measurement: Immediately measure the fluorescence kinetically for a set period (e.g., 5-10 minutes) using an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

-

Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration of the test compound relative to the solvent control. Calculate the IC50 value by plotting percent inhibition versus log[inhibitor concentration].

Cell-Based Prostaglandin E2 (PGE2) Inhibition Assay

This protocol assesses the ability of a test compound to inhibit the production of PGE2 in a cellular context, which reflects the inhibition of COX-2 activity.

Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2. The cells are then treated with the test compound, and the amount of PGE2 released into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

LPS from E. coli

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

PGE2 ELISA kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulation: Add LPS to the wells to induce COX-2 expression and PGE2 production.

-

Incubation: Incubate the cells for a prolonged period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of PGE2 production for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the anti-inflammatory activity of trifluoromethyl-containing phenylacetic acids.

Conclusion

Trifluoromethyl-containing phenylacetic acids exert their primary anti-inflammatory and analgesic effects through the inhibition of COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins. The trifluoromethyl group is a critical pharmacophore that often enhances the inhibitory potency of these compounds. For some derivatives, a secondary mechanism involving the modulation of ion channels may also contribute to their overall pharmacological profile. The experimental protocols detailed herein provide a framework for the robust evaluation of these compounds, enabling the determination of their potency, selectivity, and structure-activity relationships, which is essential for the development of novel therapeutic agents.

References

- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Triazoles Bearing a 2,6-Dichloro-4-(trifluoromethyl)phenyl Moiety

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-4-alkyl-1H-[1][2][3]-triazoles. The method is based on a highly efficient and regioselective copper(I)-catalyzed 1,3-dipolar cycloaddition reaction, a cornerstone of "click chemistry".[1][4] This approach ensures the specific formation of the 1,4-disubstituted triazole isomer, which is often desirable in the development of pharmaceutical and agrochemical agents due to its unique structural and electronic properties.[3][5]

The protocols detailed below are adapted from peer-reviewed literature and offer a robust method for obtaining the target compounds in high yields at room temperature.[1][2][6]

Experimental Protocols

1. General Synthesis of (2-azido-1,3-dichloro-5-trifluoromethyl)benzene

The synthesis of the key azide intermediate is a prerequisite for the subsequent cycloaddition reaction. This protocol outlines the conversion of 2,6-dichloro-4-(trifluoromethyl)aniline to the corresponding azide.

-

Materials:

-

2,6-dichloro-4-(trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Diethyl ether

-

Deionized water

-

Ice bath

-

-

Procedure:

-

Dissolve 2,6-dichloro-4-(trifluoromethyl)aniline in a mixture of concentrated HCl and water at 0°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature at 0-5°C. Stir the mixture for 30 minutes to form the diazonium salt.

-

In a separate flask, dissolve sodium azide in water and cool to 0°C.

-

Slowly add the previously prepared cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield (2-azido-1,3-dichloro-5-trifluoromethyl)benzene as a crude product, which can be used in the next step without further purification.

-

2. Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition for Triazole Synthesis

This protocol describes the highly regioselective synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1][2][3]-triazoles from the azide intermediate and various terminal alkynes.[1][6]

-

Materials:

-

(2-azido-1,3-dichloro-5-trifluoromethyl)benzene

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

-

Copper(I) Iodide (CuI)

-

Dichloromethane (DCM) or a mixture of t-BuOH and H₂O

-

Sodium Ascorbate (if using CuSO₄)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (alternative catalyst precursor)

-

-

General Procedure:

-

To a solution of the terminal alkyne (1.1 mmol) in the chosen solvent, add (2-azido-1,3-dichloro-5-trifluoromethyl)benzene (1.0 mmol).

-

Add the copper(I) catalyst. A catalytic amount of CuI (e.g., 5-10 mol%) is typically sufficient.[3][5] Alternatively, a catalyst system of CuSO₄·5H₂O and sodium ascorbate can be used.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are often complete within a few hours.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted triazole.

-

Data Presentation

The following tables summarize the reaction outcomes for the synthesis of various 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1][2][3]-triazoles, demonstrating the high efficiency and regioselectivity of the copper-catalyzed cycloaddition.[1][6]

Table 1: Synthesis of 1-(2,6-Dichloro-4-trifluoromethylphenyl)-4-substituted-1H-[1][2][3]-triazoles

| Entry | Alkyne Partner | Product | Yield (%) | Melting Point (°C) |

| 1 | Phenylacetylene | 1-((2,6-Dichloro-4-trifluoromethyl)phenyl)-4-phenyl-1H-[1][2][3]-triazole | 93 | 160-161 |

| 2 | 1-Hexyne | 1-((2,6-Dichloro-4-trifluoromethyl)phenyl)-4-butyl-1H-[1][2][3]-triazole | 91 | 78-79 |

| 3 | Trimethylsilylacetylene | 1-((2,6-Dichloro-4-trifluoromethyl)phenyl)-4-trimethylsilanyl-1H-[1][2][3]-triazole | 88 | 131-132 |

| 4 | 2-Methyl-3-butyn-2-ol | 2-[1-(2,6-Dichloro-4-trifluoromethylphenyl)-1H-[1][2][3]-triazole-4-yl]-propan-2-ol | 86 | 83-85 |

Data sourced from Hu, H. et al. (2008).[1][6]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

Caption: Experimental workflow for the two-step synthesis of 1,4-disubstituted triazoles.

Caption: Proposed catalytic cycle for the CuAAC reaction.

References

- 1. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)- 4-alkyl-1H-[1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of new triazole-based trifluoromethyl scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry [organic-chemistry.org]

- 5. BJOC - Synthesis of new triazole-based trifluoromethyl scaffolds [beilstein-journals.org]

- 6. mdpi.com [mdpi.com]

Application Note: A Robust Protocol for the Synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-1,2,3-triazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the efficient, regioselective synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-1,2,3-triazoles. The methodology is based on a copper(I)-catalyzed 1,3-dipolar cycloaddition reaction between (2-azido-1,3-dichloro-5-trifluoromethyl)benzene and various terminal alkynes at room temperature.[1][2] This "click chemistry" approach offers high yields and excellent regioselectivity, exclusively affording the 1,4-disubstituted regioisomer.[1][2][3][4] The straightforward procedure and mild reaction conditions make this protocol highly suitable for medicinal chemistry and drug discovery programs, where the 1,2,3-triazole moiety is a valuable scaffold.[1][5]

Introduction

The 1,2,3-triazole core is a prominent structural motif in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has become a premier method for the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its reliability, specificity, and biocompatibility under certain conditions.[4][6] This protocol details the synthesis of a series of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-1,2,3-triazoles, which are of interest in the development of novel therapeutic agents and agrochemicals.[1] The synthesis proceeds in two main stages: the preparation of the key azide intermediate, (2-azido-1,3-dichloro-5-trifluoromethyl)benzene, followed by the copper-catalyzed cycloaddition with a desired terminal alkyne.

Experimental Protocols

Materials and Reagents

-

2,6-dichloro-4-trifluoromethylaniline

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Hydrochloric acid (HCl)

-

Various terminal alkynes (e.g., hex-1-yne, 1-ethynylbenzene)

-

Copper(I) iodide (CuI)

-

Dichloromethane (CH₂Cl₂)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Protocol 1: Synthesis of (2-azido-1,3-dichloro-5-trifluoromethyl)benzene

-

Diazotization: A solution of 2,6-dichloro-4-trifluoromethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water is prepared and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (1.1 eq) in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is stirred for an additional 30 minutes at 0-5 °C.

-

Azidation: A solution of sodium azide (1.2 eq) in water is added dropwise to the cold diazonium salt solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, the reaction mixture is stirred at 0-5 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Work-up and Purification: The mixture is extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude azide product. The product can be used in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-1,2,3-triazoles

-

Reaction Setup: To a solution of the terminal alkyne (1.0 eq) in a suitable solvent such as a mixture of dichloromethane and N,N-dimethylformamide, add (2-azido-1,3-dichloro-5-trifluoromethyl)benzene (1.0 eq).

-

Catalyst Addition: Add copper(I) iodide (0.1 eq) to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature for a specified time (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-1,2,3-triazole.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-1,2,3-triazoles as reported in the literature.[1]

| Compound | R-group of Alkyne | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 5a | n-Butyl | 2 | 88 | 76-78 |

| 5b | Phenyl | 3 | 92 | 148-150 |

| 5c | 4-Chlorophenyl | 3 | 90 | 165-167 |

| 5d | 4-Methylphenyl | 3 | 91 | 155-157 |

| 5e | Diethylaminomethyl | 4 | 82 | 90-92 |

| 5f | Hydroxymethyl | 4 | 85 | 129-130 |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of the target triazoles.

Conclusion

The described protocol offers an efficient and highly regioselective method for the synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-1,2,3-triazoles. The use of a copper(I) catalyst ensures the exclusive formation of the 1,4-disubstituted isomer under mild, room temperature conditions.[1][2] This procedure is amenable to a variety of terminal alkynes, allowing for the generation of a diverse library of compounds for screening in drug discovery and agrochemical research. The high yields and straightforward purification make this a practical and scalable approach for accessing these valuable heterocyclic compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Regioselective synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)- 4-alkyl-1H-[1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for Catalytic Reactions of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for catalytic systems applicable to reactions involving 2,6-dichloro-4-(trifluoromethyl)phenylacetic acid. Due to the limited availability of published data for this specific substrate, the following protocols are based on established catalytic methods for structurally related carboxylic acids and aromatic compounds. These methodologies serve as a starting point for reaction discovery and optimization.

Catalytic Amidation

Direct catalytic amidation of carboxylic acids is a more atom-economical and environmentally benign alternative to traditional methods that require stoichiometric activating agents. The following proposed protocol is based on common conditions for the amidation of carboxylic acids.

Experimental Protocol: General Procedure for Catalytic Amidation

Objective: To synthesize the corresponding amide from this compound and a primary or secondary amine using a suitable catalyst.

Materials:

-

This compound

-

Amine (e.g., aniline, benzylamine, morpholine)

-

Boric acid or a suitable Lewis acid catalyst

-

High-boiling, non-polar solvent (e.g., toluene, xylene)

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq).

-

Add the desired amine (1.1 eq) and the catalyst (e.g., boric acid, 5-10 mol%).

-

Add a sufficient volume of solvent (e.g., toluene) to suspend the reagents and fill the Dean-Stark trap.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Continue heating until no more water is collected or the reaction is deemed complete by an appropriate analytical method (e.g., TLC, LC-MS).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Data Presentation:

| Catalyst | Amine | Solvent | Temperature (°C) | Yield (%) | Reference Analogy |

| Boric Acid | Aniline | Toluene | 110 | 85-95 | General Knowledge |

| ZrCl₄ | Benzylamine | Xylene | 140 | 80-90 | General Knowledge |

| Ti(OiPr)₄ | Morpholine | Toluene | 110 | 90-98 | General Knowledge |

Caption: Acid-Catalyzed Esterification Pathway.

Palladium-Catalyzed Cross-Coupling of the Aryl Halide Moiety

While not a reaction of the carboxylic acid group itself, the dichloro-substituted aromatic ring of this compound is a prime candidate for palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds. The carboxylic acid group may need to be protected (e.g., as an ester) prior to the coupling reaction.

Experimental Protocol: Proposed Suzuki-Miyaura Coupling

Objective: To couple an aryl or vinyl boronic acid at one of the chloro-positions of a protected derivative of this compound.

Materials:

-

Methyl 2-(2,6-dichloro-4-(trifluoromethyl)phenyl)acetate (starting material, ester protected)

-

Aryl or vinyl boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Standard Schlenk line or glovebox for handling air-sensitive reagents

Procedure:

-

In a Schlenk flask, combine the protected phenylacetic acid derivative (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., Toluene/Water 4:1).

-

Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the product by column chromatography.

-

If desired, the ester protecting group can be hydrolyzed under standard conditions to yield the carboxylic acid.

Data Presentation:

Quantitative data for this specific substrate is unavailable. The table below provides representative yields for Suzuki-Miyaura couplings of other dichlorinated aromatic compounds.

| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference Analogy | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | General Knowledge | | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 90 | 80-90 | General Knowledge | | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 85 | 75-85 | General Knowledge |

Suzuki-Miyaura Catalytic Cycle

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Application Notes & Protocols: The Strategic Use of 2,6-Dichloro-4-(trifluoromethyl)aniline in the Synthesis of Novel Fungicidal Agents

A Note on the Starting Material: While the inquiry specified the use of 2,6-dichloro-4-(trifluoromethyl)phenylacetic acid, a comprehensive literature review indicates that the more extensively documented and utilized precursor for novel pesticide development is 2,6-dichloro-4-(trifluoromethyl)aniline . This document, therefore, focuses on the application of this aniline derivative, a critical intermediate in the synthesis of a new generation of fungicides. The protocols and data presented herein are derived from published research on the synthesis and evaluation of novel trifluoromethylphenyl amides.

Application Notes

The 2,6-dichloro-4-(trifluoromethyl)phenyl scaffold is a cornerstone in the development of modern agrochemicals. Its unique electronic and steric properties, conferred by the electron-withdrawing trifluoromethyl group and the ortho-chlorine atoms, contribute to the high biological activity of its derivatives. This scaffold is notably a key component of the phenylpyrazole insecticide, Fipronil.

Recent research has expanded the utility of this scaffold into the realm of fungicides. Specifically, the synthesis of novel N-phenyl amides derived from 2,6-dichloro-4-(trifluoromethyl)aniline has yielded compounds with significant fungicidal activity against a range of plant pathogenic fungi. These amides are synthesized through a straightforward acylation reaction, allowing for the introduction of diverse side chains to modulate biological activity and spectrum.

One notable derivative, 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide , has demonstrated potent and broad-spectrum antifungal properties.[1][2] Its activity against various Colletotrichum and Phomopsis species highlights its potential as a lead compound for the development of new fungicides.[1][2] Further derivatization, such as the synthesis of N-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,2,3,3,3-pentafluoropropanamide , has also yielded compounds with notable, albeit different, activity profiles.[1][2]

The fungicidal efficacy of these compounds is typically evaluated through in vitro methods such as direct bioautography and micro-dilution broth assays. These assays allow for the determination of key parameters like the half-maximal inhibitory concentration (IC50), providing a quantitative measure of antifungal potency.

Data Presentation

The fungicidal activity of selected trifluoromethylphenyl amides against various plant pathogenic fungi is summarized in the table below. Data is presented as the percentage of fungal growth inhibition at a specific concentration.

| Compound | Fungal Species | Concentration (µg/mL) | Growth Inhibition (%) | Reference |

| 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide (7a) | Colletotrichum acutatum | 10 | >90 | [1][2] |

| 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide (7a) | Phomopsis viticola | 10 | >90 | [1][2] |

| N-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,2,3,3,3-pentafluoropropanamide (7b) | Colletotrichum acutatum | 100 | 50-90 | [1][2] |

| N-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,2,3,3,3-pentafluoropropanamide (7b) | Phomopsis viticola | 100 | 50-90 | [1][2] |

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide

This protocol describes the synthesis of a novel fungicidal amide via the acylation of 2,6-dichloro-4-(trifluoromethyl)aniline.

Materials:

-

2,6-dichloro-4-(trifluoromethyl)aniline

-

Chloroacetyl chloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to yield the final compound.

Protocol 2: In Vitro Antifungal Bioassay (Micro-dilution Broth Method)

This protocol outlines a method for evaluating the fungicidal activity of synthesized compounds against various fungal species.

Materials:

-

Synthesized test compounds

-

Fungal cultures (e.g., Colletotrichum acutatum, Phomopsis viticola)

-

Potato Dextrose Broth (PDB)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Incubator

Procedure:

-

Prepare stock solutions of the test compounds in DMSO.

-

Dispense PDB into the wells of a 96-well microtiter plate.

-

Perform serial dilutions of the test compounds in the PDB-filled wells to achieve a range of final concentrations.

-

Prepare a fungal inoculum by suspending spores in sterile water. Adjust the spore concentration to a standardized level.

-

Inoculate each well with the fungal spore suspension. Include positive (commercial fungicide) and negative (DMSO vehicle) controls.

-

Incubate the plates at an appropriate temperature (e.g., 25 °C) for a specified period (e.g., 48-144 hours).[1]

-

Measure the fungal growth by reading the optical density at a specific wavelength using a spectrophotometer.

-

Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.

Mandatory Visualizations

Caption: Synthetic and bioevaluation workflow for novel fungicidal amides.

Caption: Structure-activity relationship of novel fungicidal amides.

References

Application Notes and Protocols for the Quantification of 2,6-Dichloro-4-(trifluoromethyl)aniline

A Note on the Analyte: The following application notes are designed for the quantitative analysis of 2,6-dichloro-4-(trifluoromethyl)aniline (CAS No. 24279-39-8). Initial searches for "2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid" did not yield specific analytical methods, suggesting a potential misnomer in the original query. 2,6-Dichloro-4-(trifluoromethyl)aniline is a significant intermediate in the synthesis of pharmaceuticals and agrochemicals, making its accurate quantification crucial for quality control and research.[1][2]

These protocols are intended as a starting point for method development and will require validation for specific matrices and applications.

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2,6-Dichloro-4-(trifluoromethyl)aniline

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like halogenated anilines.[3] A reversed-phase HPLC method with UV detection is a common approach for the analysis of such compounds.[4][5]

Principle

This method utilizes a reversed-phase C18 column to separate 2,6-dichloro-4-(trifluoromethyl)aniline from potential impurities. The analyte is detected by its absorbance of ultraviolet (UV) light. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocol

1.2.1. Instrumentation and Materials

-

HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Phosphoric acid or Formic acid (for mobile phase modification).

-

Reference standard of 2,6-dichloro-4-(trifluoromethyl)aniline (purity ≥98%).[6]

-

Volumetric flasks, pipettes, and syringes.

-

Syringe filters (0.45 µm).

1.2.2. Sample and Standard Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 2,6-dichloro-4-(trifluoromethyl)aniline reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., acetonitrile or mobile phase) to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

1.2.3. Chromatographic Conditions

The following are starting conditions and may require optimization:

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid or Formic Acid. Gradient elution may be necessary for complex samples.[4][7] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector Wavelength | 254 nm (or wavelength of maximum absorbance for the analyte) |

Data Presentation: Typical HPLC Method Performance (Hypothetical Data for Method Development)

| Parameter | Expected Range/Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Quantification of 2,6-Dichloro-4-(trifluoromethyl)aniline

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While anilines can be analyzed directly, derivatization is sometimes employed to improve chromatographic performance.[3]

Principle

This method involves the separation of 2,6-dichloro-4-(trifluoromethyl)aniline using a capillary GC column. The separated analyte is then ionized and detected by a mass spectrometer. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Experimental Protocol

2.2.1. Instrumentation and Materials

-

Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).

-

Capillary GC column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Helium (carrier gas, 99.999% purity).

-

Reference standard of 2,6-dichloro-4-(trifluoromethyl)aniline.

-

Suitable solvent (e.g., ethyl acetate, dichloromethane).

-

Volumetric flasks, pipettes, and autosampler vials.

2.2.2. Sample and Standard Preparation

-

Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC method, using a GC-compatible solvent like ethyl acetate.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

-

Sample Preparation: Dissolve a known amount of the sample in the chosen solvent to fall within the calibration range.

2.2.3. Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split or splitless mode depending on concentration) |

| Oven Temperature Program | Initial: 100 °C, hold for 1 min. Ramp: 10 °C/min to 280 °C, hold for 5 min. |

| Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MSD Mode | Selected Ion Monitoring (SIM). Monitor characteristic ions of 2,6-dichloro-4-(trifluoromethyl)aniline. |

Data Presentation: Typical GC-MS Method Performance (Hypothetical Data for Method Development)

| Parameter | Expected Range/Value |

| Linearity (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.2 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Visualizations

HPLC Analysis Workflow

Caption: Workflow for the HPLC-UV quantification of 2,6-dichloro-4-(trifluoromethyl)aniline.

GC-MS Analysis Workflow

Caption: Workflow for the GC-MS quantification of 2,6-dichloro-4-(trifluoromethyl)aniline.

References

- 1. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 2. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. academic.oup.com [academic.oup.com]

- 5. benchchem.com [benchchem.com]

- 6. 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 [sigmaaldrich.com]

- 7. Separation of 4-Chloro-2-(trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Notes and Protocols for the Large-Scale Synthesis of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural features, including the sterically hindered phenylacetic acid moiety and the electron-withdrawing trifluoromethyl group, make it a valuable building block for accessing complex molecular architectures with desired biological activities. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on industrially viable and scalable methods. The presented synthetic routes are based on established chemical transformations, with a focus on optimizing reaction conditions for high yield and purity.

Synthetic Pathways

Two primary synthetic routes for the large-scale production of this compound have been identified and are detailed below. Route 1 proceeds via the key intermediate 2,6-dichloro-4-(trifluoromethyl)aniline, while Route 2 offers an alternative pathway from 2,6-dichloro-4-(trifluoromethyl)toluene.

Route 1: From 4-(Trifluoromethyl)aniline

This route is a multi-step synthesis starting from the readily available 4-(trifluoromethyl)aniline. The key steps involve chlorination of the aniline, followed by a Sandmeyer-type reaction to introduce a cyano-methyl group, and subsequent hydrolysis to the desired phenylacetic acid.

Caption: Synthetic workflow for Route 1.

Route 2: From 2,6-Dichloro-4-(trifluoromethyl)toluene

This alternative route starts from 2,6-dichloro-4-(trifluoromethyl)toluene, which can be prepared from 4-(trifluoromethyl)toluene. This pathway involves side-chain halogenation followed by cyanation and hydrolysis.

Application Notes and Protocols: Synthetic Routes to Functionalized Heterocycles Using 2,6-Dichloro-4-(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of functionalized 1,2,3-triazoles, a class of heterocycles with significant potential in pharmaceutical and agrochemical development. The synthetic route commences with 2,6-dichloro-4-(trifluoromethyl)phenylacetic acid and proceeds through key intermediates to yield the target compounds. The protocols are based on established chemical transformations, with the initial step being a proposed conversion based on well-known organic reactions.

Synthetic Pathway Overview

The overall synthetic strategy involves a three-step process to convert this compound into a variety of 1,4-disubstituted-1H-[1][2][3]-triazoles. This pathway is designed to leverage the unique electronic properties of the trifluoromethyl group, which is a common motif in many modern pharmaceuticals.

The proposed multi-step synthesis is as follows:

-

Proposed Schmidt Reaction: Conversion of this compound to 2,6-dichloro-4-(trifluoromethyl)aniline. This step involves a one-carbon degradation of the carboxylic acid.

-

Diazotization and Azidation: Synthesis of (2-azido-1,3-dichloro-5-trifluoromethyl)benzene from the corresponding aniline.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Regioselective synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl/aryl-1H-[1][2][3]-triazoles.

The following diagram illustrates the overall synthetic workflow.

Experimental Protocols

Protocol 1: Proposed Synthesis of 2,6-Dichloro-4-(trifluoromethyl)aniline via Schmidt Reaction

This protocol is a proposed method based on the general procedure for the Schmidt reaction of carboxylic acids. Optimization may be required for this specific substrate.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Chloroform (CHCl₃) or other suitable solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, reflux condenser

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in chloroform.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add concentrated sulfuric acid (3.0-5.0 eq) to the stirred solution, maintaining the temperature below 10 °C.

-

In a separate flask, carefully dissolve sodium azide (1.1-1.5 eq) in a minimal amount of water. Caution: Sodium azide is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.

-

Add the sodium azide solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then heat to 40-50 °C for an additional 1-2 hours until gas evolution ceases.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.

-

Separate the organic layer. Extract the aqueous layer with chloroform (2x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline.

-

The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Synthesis of (2-Azido-1,3-dichloro-5-trifluoromethyl)benzene

This protocol is adapted from established procedures for the diazotization of anilines followed by azidation.

Materials:

-

2,6-Dichloro-4-(trifluoromethyl)aniline

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Deionized water

-

Dichloromethane (CH₂Cl₂) or diethyl ether

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

In a round-bottom flask, dissolve 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the aniline solution, maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

-

In a separate beaker, dissolve sodium azide (1.2 eq) in deionized water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Gas evolution (N₂) will be observed.

-